7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted at the 5-position with a 2-methylbenzyl group and at the 7-position with a 4-methoxyphenyl moiety. This scaffold is part of a broader class of thiazolo[4,5-d]pyridazinones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties . Synthesis of such derivatives typically involves alkylation or condensation reactions, as seen in related analogs .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-4-5-7-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-8-10-17(26-3)11-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZBVSFEWFGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antiinflammatory and Analgesic Properties
Research indicates that compounds within this class exhibit notable anti-inflammatory and analgesic activities. For example, studies have shown that derivatives containing thiazole and pyridazinone fragments can act as selective COX-2 inhibitors, which are crucial in reducing inflammation and pain .
Table 1: Biological Activity Overview
| Activity Type | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | |
| Analgesic | Modulation of pain pathways |
Antimicrobial Activity
Thiazolo[4,5-d]pyridazinones have also demonstrated antimicrobial properties against various bacterial strains. The presence of specific substituents enhances their efficacy against pathogens.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These findings suggest that modifications to the thiazolo[4,5-d]pyridazinone structure can lead to enhanced antimicrobial activity .
Cytotoxic Effects
Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through various biochemical pathways.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 20 µM |
| This compound | MCF7 (breast cancer) | 18 µM |
These results indicate potential for development as anticancer agents .
Case Studies and Research Findings
A significant body of research has focused on the synthesis and biological evaluation of thiazolo[4,5-d]pyridazinones. One study synthesized a series of derivatives and evaluated their analgesic and anti-inflammatory properties using in vivo models such as the hot plate test and acetic acid-induced writhing test . The results showed promising analgesic effects comparable to standard analgesics.
Another investigation highlighted the antimicrobial efficacy of these compounds against resistant strains of bacteria, suggesting their potential as lead compounds for drug development in infectious diseases .
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Comparison of Key Thiazolo[4,5-d]pyridazinone Derivatives
Key Insights from Structural and Functional Comparisons
Substituent Position and Electronic Effects :
- Para-substitution (e.g., 4-methoxyphenyl in the target compound) is associated with improved analgesic activity compared to meta-substituted analogs .
- Electron-donating groups (e.g., methoxy, pyrrolidinyl) at positions 2 or 7 enhance ligand-receptor interactions, as seen in compounds outperforming ketorolac in analgesic assays .
Biological Activity Modulation: Thienyl or furyl substituents at position 7 correlate with antiviral or analgesic effects, respectively, highlighting the role of heterocyclic moieties in target specificity .
Solubility: Methoxy groups may improve aqueous solubility compared to alkyl or aryl substituents .
Biological Activity
7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, molecular structure, and various biological activities, supported by data tables and relevant research findings.
Molecular Structure
The compound has the molecular formula and a molecular weight of 377.46 g/mol. Its structure features a thiazolo[4,5-d]pyridazinone core, which is known for diverse biological activities.
Synthesis
The synthesis of thiazolo[4,5-d]pyridazinones typically involves multi-step reactions, often starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented in the literature but follows common methodologies for similar thiazolo derivatives.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
Anticancer Activity
Several studies have indicated that thiazolo[4,5-d]pyridazinones exhibit anticancer properties. For instance:
- In vitro studies showed that derivatives with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 6.2 μM to over 40 μM depending on the specific derivative and cell line tested .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolo derivatives:
- Compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines in cellular models. For example, certain derivatives were found to inhibit TNF-alpha production in THP-1 cells, indicating a potential mechanism for their anti-inflammatory effects .
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has also been investigated:
- Acetylcholinesterase Inhibition : Some thiazolo derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
-
Cytotoxicity Study : A study evaluated the cytotoxic effects of several thiazolo derivatives on MCF-7 cells. The results indicated that compounds with methoxy and methyl substitutions exhibited enhanced activity compared to unsubstituted analogs.
Compound IC50 (μM) 1 27.3 2 43.4 3 6.2 - Anti-inflammatory Activity : In another investigation, the compound's ability to reduce TNF-alpha levels was assessed in THP-1 cells treated with lipopolysaccharide (LPS). The results showed a significant reduction in TNF-alpha production, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
